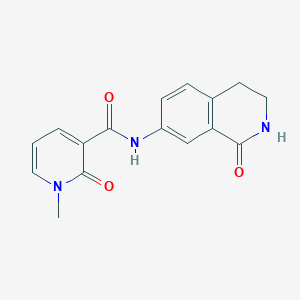
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide represents a significant area of research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C18H19N3O4 with a molecular weight of approximately 341.36 g/mol. The structure includes a dihydropyridine core and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, suggesting potential use in neuroprotective applications .
- Acetylcholinesterase Inhibition : Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Its potency in inhibiting AChE is comparable to known inhibitors like donepezil .
- Neuroprotective Effects : The compound has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂), indicating its potential in Alzheimer's therapy .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as tetrahydroisoquinoline derivatives. One reported method includes the reaction of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline with l-tryptophan methyl ester in the presence of coupling agents like diisopropylcarbodiimide .
In Vitro Studies
In vitro studies have shown that the compound exhibits significant inhibition of AChE with an IC₅₀ value indicating moderate potency. Comparative studies with other known inhibitors reveal that modifications in the molecular structure can enhance or reduce the inhibitory activity.
| Compound Name | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| This compound | ~200 | AChE Inhibitor |
| Donepezil | ~10 | AChE Inhibitor |
| Rivastigmine | ~50 | AChE Inhibitor |
Neuroprotective Studies
Studies have demonstrated that the compound can significantly reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a mechanism involving the upregulation of antioxidant enzymes such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 through Nrf2 pathway activation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in animal models:
- Alzheimer's Disease Model : In transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced plaque formation compared to control groups.
- Oxidative Stress Model : In models induced with H₂O₂, the compound showed a significant decrease in neuronal death and improved survival rates.
属性
IUPAC Name |
1-methyl-2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)18-11-5-4-10-6-7-17-14(20)13(10)9-11/h2-5,8-9H,6-7H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOXZNFKQWGOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














